2-Bromo-4-isopropyl-cyclohexanone synthesis and characterization
2-Bromo-4-isopropyl-cyclohexanone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-isopropyl-cyclohexanone
Introduction
2-Bromo-4-isopropyl-cyclohexanone is an alpha-brominated ketone derivative of 4-isopropylcyclohexanone. The presence of a bromine atom adjacent to the carbonyl group makes it a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can influence the stereochemical outcome of subsequent transformations.[1] The bulky isopropyl group at the 4-position can also exert steric control, influencing the regioselectivity and stereoselectivity of reactions.[1] This guide provides a comprehensive overview of a common synthesis method for 2-Bromo-4-isopropyl-cyclohexanone and details the analytical techniques used for its characterization.
Synthesis
The synthesis of 2-Bromo-4-isopropyl-cyclohexanone is typically achieved through the alpha-bromination of the parent ketone, 4-isopropylcyclohexanone. This reaction involves the electrophilic substitution of a proton on the alpha-carbon with a bromine atom. For unsymmetrical ketones like 4-isopropylcyclohexanone, achieving regioselectivity (bromination at the C2 versus the C6 position) is a key consideration.[1] The reaction is often acid-catalyzed, proceeding through an enol intermediate. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering advantages in handling and selectivity compared to elemental bromine.[2][3]
Reaction Mechanism: Acid-Catalyzed Bromination
The acid-catalyzed bromination of a ketone proceeds through the following steps:
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Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., p-TsOH), making the ketone more susceptible to enolization.
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Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of a neutral enol intermediate.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom from the brominating agent (e.g., NBS).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the final α-bromoketone product.
Caption: Acid-catalyzed bromination mechanism of 4-isopropylcyclohexanone.
Experimental Protocol
This protocol details the synthesis of 2-Bromo-4-isopropyl-cyclohexanone from 4-isopropylcyclohexanone using N-Bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[2][3]
Materials:
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4-Isopropylcyclohexanone (1.0 eq)[4]
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)
-
Dichloromethane (CH₂Cl₂, solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Caption: Experimental workflow for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-isopropylcyclohexanone and dichloromethane.
-
Add N-Bromosuccinimide and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Characterization
The structure of 2-Bromo-4-isopropyl-cyclohexanone can be confirmed using various spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BrO | [5] |
| Molecular Weight | 219.12 g/mol | [5] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The key diagnostic signal is the proton on the bromine-bearing carbon (α-proton), which would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent bromine and carbonyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH(Br)- | 4.0 - 4.5 | Multiplet |
| -CH(CH₃)₂ | 2.0 - 2.5 | Multiplet |
| Cyclohexane Ring Protons | 1.5 - 2.8 | Multiplets |
| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| -C(Br)- | 50 - 60 |
| -CH(CH₃)₂ | 30 - 40 |
| Cyclohexane Ring Carbons | 25 - 45 |
| -CH(CH₃)₂ | 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. The most prominent absorption will be the strong C=O stretch of the ketone.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1730 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C-Br | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]
| Fragment (m/z) | Identity | Notes |
| 218/220 | [M]⁺ | Molecular ion peaks, characteristic isotopic pattern for Bromine.[6] |
| 139 | [M - Br]⁺ | Loss of a bromine radical. |
| 111 | [M - Br - C₂H₄]⁺ | Subsequent loss of ethylene via a potential rearrangement. |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |
Conclusion
This technical guide outlines a reliable method for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone via the acid-catalyzed bromination of 4-isopropylcyclohexanone with N-Bromosuccinimide. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The successful synthesis and purification of this compound provide access to a versatile building block for further chemical transformations.
References
- 1. 2-Bromo-4-isopropyl-cyclohexanone | Benchchem [benchchem.com]
- 2. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-isopropyl-cyclohexanone | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
